molecular formula C10H20O3 B14631743 (1,1-Dimethoxyethoxy)cyclohexane CAS No. 55844-53-6

(1,1-Dimethoxyethoxy)cyclohexane

Cat. No.: B14631743
CAS No.: 55844-53-6
M. Wt: 188.26 g/mol
InChI Key: LQRKZOZBVHLCAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethoxy)cyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which further reacts with methanol to form the dimethyl ketal. The general reaction can be represented as follows:

Cyclohexanone+2CH3OHThis compound+H2O\text{Cyclohexanone} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} Cyclohexanone+2CH3​OH→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dimethoxyethoxy)cyclohexane can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed back to cyclohexanone and methanol in the presence of water and an acid catalyst.

    Oxidation: It can be oxidized to form cyclohexanone and formaldehyde.

    Reduction: The compound can be reduced to form cyclohexanol and methanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Cyclohexanone and methanol.

    Oxidation: Cyclohexanone and formaldehyde.

    Reduction: Cyclohexanol and methanol.

Scientific Research Applications

(1,1-Dimethoxyethoxy)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a protecting group for ketones in organic synthesis. The dimethyl ketal group can be easily removed under mild acidic conditions, making it a valuable intermediate in multi-step synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (1,1-Dimethoxyethoxy)cyclohexane primarily involves its ability to act as a protecting group for ketones. The dimethyl ketal group stabilizes the ketone, preventing it from undergoing unwanted reactions during synthesis. The compound can be hydrolyzed under acidic conditions to regenerate the ketone, allowing for further functionalization. The molecular targets and pathways involved in its action are primarily related to its interaction with acids and bases, leading to the formation and cleavage of the ketal group.

Comparison with Similar Compounds

    Cyclohexanone dimethyl acetal: Similar in structure but with different substituents.

    Cyclohexanone ethylene ketal: Another ketone protecting group with different stability and reactivity.

    Cyclohexanone diethyl ketal: Similar protecting group with ethyl groups instead of methyl groups.

Uniqueness: (1,1-Dimethoxyethoxy)cyclohexane is unique due to its specific combination of methoxy groups, which provide a balance of stability and reactivity. This makes it particularly useful in organic synthesis as a protecting group for ketones, offering ease of removal under mild conditions compared to other ketal derivatives.

Properties

CAS No.

55844-53-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1,1-dimethoxyethoxycyclohexane

InChI

InChI=1S/C10H20O3/c1-10(11-2,12-3)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3

InChI Key

LQRKZOZBVHLCAS-UHFFFAOYSA-N

Canonical SMILES

CC(OC)(OC)OC1CCCCC1

Origin of Product

United States

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